3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and a dimethoxyphenyl group . It also contains a thioether and a dione group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its functional groups. It contains a triazolo[4,3-b]pyridazine ring, which is a heterocyclic compound containing nitrogen atoms . This ring is attached to a dimethoxyphenyl group, a thioether group, and a pentane-2,4-dione group .Scientific Research Applications
Antimicrobial Activity :
- Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, which are structurally related to the compound , have demonstrated antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Synthesis of Novel Compounds :
- The structure of 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione allows for the synthesis of various novel compounds. Such compounds are being explored for different applications, including their potential biological activities (Flefel et al., 2018).
Insecticidal Activities :
- Research has been conducted on N-heterocycles derived from related compounds, showing insecticidal activities. These studies suggest potential applications in pest control and management (Ramadan et al., 2022).
Growth Regulatory Activity :
- Derivatives of the [1,2,4]triazole class, which include the compound , have been studied for their growth regulating activities. This indicates potential applications in agriculture for growth regulation of plants (Yengoyan et al., 2019).
Chemical Synthesis and Characterization :
- The compound's unique chemical structure makes it a candidate for various chemical synthesis and characterization studies. Such research can lead to the development of new materials with specific desired properties (Cui et al., 2016).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, it could be interesting to study its optical, electrochemical, and semiconductor properties in more detail . Additionally, its potential biological activities could be explored, given the known activities of similar triazole derivatives .
Mechanism of Action
Target of Action
The compound, 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors, making them versatile in their biological activities
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors or enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . It can make specific interactions with different target receptors . .
Biochemical Pathways
Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which may provide some insights into the likely pharmacokinetic properties of this compound.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10(23)17(11(2)24)27-16-8-7-15-19-20-18(22(15)21-16)12-5-6-13(25-3)14(9-12)26-4/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGLGGNOFRLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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